Linkage-Dependent Substrate Specificity of Aspergillus niger α-Mannosidase: α-1,6 vs. α-1,2/α-1,3 Linkages
The α-mannosidase from Aspergillus niger exhibits clear linkage-dependent substrate specificity. While it shows 'very low activity' towards 2-O-α-D-mannopyranosyl-D-mannopyranose (α-1,2) and 3-O-α-D-mannopyranosyl-D-mannopyranose (α-1,3), it demonstrates robust, 'specific cleavage' of the α-1,6 linkage in 6-O-α-D-mannopyranosyl-D-mannopyranose [1].
| Evidence Dimension | Enzymatic substrate activity (relative hydrolysis efficiency) |
|---|---|
| Target Compound Data | Specific cleavage of α-1,6 linkage (qualitatively high activity) |
| Comparator Or Baseline | 2-O-α-D-mannopyranosyl-D-mannopyranose (α-1,2) and 3-O-α-D-mannopyranosyl-D-mannopyranose (α-1,3) |
| Quantified Difference | Very low activity for α-1,2 and α-1,3 linkages; specific and efficient cleavage for α-1,6 linkage |
| Conditions | Aspergillus niger α-mannosidase, in vitro hydrolysis assay (1972). |
Why This Matters
This validates the compound as the preferred substrate for assays specifically targeting α-1,6-mannosidase activity, where α-1,2- or α-1,3-linked mannobioses would produce false negatives or require much higher concentrations.
- [1] Matta, K.L.; Bahl, O.P. (1972). Glycosidases of Aspergillus niger. IV. Purification and characterization of alpha-mannosidase. J. Biol. Chem., 247, 1780-1787. As summarized in enzyme-information.de. View Source
